molecular formula C17H19N3O2 B13724447 N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B13724447
M. Wt: 297.35 g/mol
InChI Key: SNRFKHJHQATIFQ-XDHOZWIPSA-N
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Description

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an ethylidene group attached to an aminophenyl ring and a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 3-aminophenylacetohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazides and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12(14-4-3-5-15(18)11-14)19-20-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10,18H2,1-2H3,(H,20,21)/b19-12+

InChI Key

SNRFKHJHQATIFQ-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N

Origin of Product

United States

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